molecular formula C9H9N3O B12551688 1-(Phenoxymethyl)-1H-1,2,4-triazole CAS No. 183957-86-0

1-(Phenoxymethyl)-1H-1,2,4-triazole

Cat. No.: B12551688
CAS No.: 183957-86-0
M. Wt: 175.19 g/mol
InChI Key: WYKIROAOPHWCET-UHFFFAOYSA-N
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Description

1-(Phenoxymethyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenoxymethyl)-1H-1,2,4-triazole typically involves the reaction of phenoxymethyl halides with 1H-1,2,4-triazole under basic conditions. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction is generally carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and automated systems helps in scaling up the production while maintaining product purity and minimizing waste.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenoxymethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the phenoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or potassium carbonate in DMSO.

Major Products:

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1-(Phenoxymethyl)-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 1-(Phenoxymethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

1-(Phenoxymethyl)-1H-1,2,4-triazole can be compared with other triazole derivatives such as:

  • 1-(Phenoxymethyl)-1H-1,2,3-triazole
  • This compound-3-thiol
  • This compound-5-carboxylic acid

Uniqueness: The presence of the phenoxymethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other triazole derivatives, which may have different substituents and, consequently, different properties and applications.

Properties

CAS No.

183957-86-0

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1-(phenoxymethyl)-1,2,4-triazole

InChI

InChI=1S/C9H9N3O/c1-2-4-9(5-3-1)13-8-12-7-10-6-11-12/h1-7H,8H2

InChI Key

WYKIROAOPHWCET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCN2C=NC=N2

Origin of Product

United States

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